molecular formula C22H17BrN6O2 B2586853 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538352-85-1

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2586853
CAS No.: 538352-85-1
M. Wt: 477.322
InChI Key: GKPDYNDFDCHCAS-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative featuring a 4-bromophenyl group at position 7, a furan-2-yl moiety at position 2, and a pyridin-3-yl carboxamide substituent at position 4. While direct pharmacological data for this compound are unavailable in the provided evidence, its analogs demonstrate varied biological and physicochemical properties influenced by substituent modifications .

Properties

IUPAC Name

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O2/c1-13-18(21(30)26-16-4-2-10-24-12-16)19(14-6-8-15(23)9-7-14)29-22(25-13)27-20(28-29)17-5-3-11-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPDYNDFDCHCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazolo-pyrimidines , which are known for their ability to interact with various biological targets. The molecular formula is C23H18BrN5O2C_{23}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 476.334 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including bromophenyl and furan moieties that enhance its pharmacological profile.

Antiviral Activity

Recent studies have indicated that compounds with a similar triazolo-pyrimidine core can inhibit the activity of viral RNA-dependent RNA polymerase (RdRP), particularly in the context of influenza A virus. The ability of these compounds to disrupt the PA-PB1 interface of the viral polymerase complex offers a promising avenue for developing new antiviral agents. For instance, modifications to the structure of triazolo-pyrimidines have shown significant antiviral effects against influenza viruses, suggesting that our compound may also exhibit similar properties .

Antibacterial Activity

The antibacterial potential of furan-based compounds has been well-documented. Derivatives similar to our compound have demonstrated effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The incorporation of bromophenyl and furan groups is believed to enhance this antibacterial activity, making it a candidate for further exploration in treating resistant bacterial infections.

Anticancer Properties

Triazolo-pyrimidines have been investigated for their anticancer activities across various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, including K562 and MCF-7 lines. The specific structural features of our compound may contribute to its efficacy in targeting cancer pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralInfluenza A VirusInhibition of viral polymerase
AntibacterialAcinetobacter baumanniiEffective against drug-resistant strains
AnticancerK562 (Leukemia)Induced apoptosis
MCF-7 (Breast Cancer)Inhibited proliferation

Chemical Reactions Analysis

Synthetic Pathways and Core Reactivity

The triazolopyrimidine core is typically synthesized via multi-component reactions involving enaminonitrile intermediates or through cyclization of triazole precursors . For this compound, key synthetic steps likely include:

  • Transamidation : Reaction of enaminonitrile derivatives with substituted hydrazides to form the triazole ring .

  • Cyclocondensation : Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones to assemble the pyrimidine ring .

Example Reaction Scheme:

Enaminonitrile+BenzohydrazideToluene, 140°C (microwave)Triazolopyrimidine Core\text{Enaminonitrile} + \text{Benzohydrazide} \xrightarrow{\text{Toluene, 140°C (microwave)}} \text{Triazolopyrimidine Core}

Yield : Up to 94% for structurally similar compounds .

4-Bromophenyl Group

The bromine atom at the para position enables cross-coupling reactions :

  • Suzuki-Miyaura Coupling :

    Ar-Br+Ar’-B(OH)2Pd(PPh3)4,K2CO3Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{Ar-Ar'}

    Conditions : Ethanol, 80°C, 12 h .
    Applications : Introduces aryl/heteroaryl groups for enhanced bioactivity.

Furan-2-yl Group

The furan ring participates in:

  • Electrophilic Substitution : Halogenation or nitration at the α-position.

  • Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles.

Carboxamide Reactivity

The N-(pyridin-3-yl)carboxamide group undergoes:

  • Hydrolysis :

    R-CONH-PyHCl/H2O or NaOH/EtOHR-COOH+H2N-Py\text{R-CONH-Py} \xrightarrow{\text{HCl/H}_2\text{O or NaOH/EtOH}} \text{R-COOH} + \text{H}_2\text{N-Py}

    Conditions : Acidic or basic hydrolysis at elevated temperatures.

Triazolopyrimidine Core Modifications

The fused triazole-pyrimidine system exhibits:

  • Nucleophilic Substitution : At C-5 or C-7 positions under basic conditions.

  • Oxidation : Conversion of the dihydro-pyrimidine ring to a fully aromatic system via dehydrogenation .

Biological Activity and Mechanistic Insights

While direct data on this compound is limited, structurally related triazolopyrimidines show:

  • Enzyme Inhibition : Binding to kinases or phosphodiesterases via hydrogen bonding with the carboxamide and pyridine groups.

  • Anticancer Activity : Dependent on the bromophenyl group’s electronic properties .

Structural Confirmation Techniques

  • X-ray Crystallography : Resolves regiochemical ambiguities in the triazole-pyrimidine fusion .

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and dihydro-pyrimidine conformation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents at the pyrimidine core, carboxamide nitrogen, and aryl groups. These modifications impact melting points, synthetic yields, and molecular interactions (Table 1).

Table 1: Comparison of Substituents and Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Reference
Target Compound 7-(4-BrPh), 2-(furan-2-yl), N-(pyridin-3-yl) N/A N/A -
5k: 2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(3,4,5-OMePh), N-(4-BrPh) 280.1–284.3 54
2h: 2-((2-(1,3-dioxolan-2-yl)ethyl)thio)-7-(3-MeOPh)-N-(4-MeOPh)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide 7-(3-MeOPh), thioether side chain 251.9–253.1 N/A
7-(3-Bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(3-BrPh) N/A N/A
AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-MeOPh)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-(2-furyl), thioether linker N/A N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3,4,5-trimethoxyphenyl group in compound 5k () enhances electron density, possibly increasing solubility but reducing thermal stability compared to bromophenyl derivatives .

Computational Similarity and Scaffold Analysis

and highlight methodologies for comparing structural motifs:

  • Murcko Scaffolds : The target shares a triazolopyrimidine core with compounds in and , placing it within a common chemotype cluster .
  • Tanimoto Coefficients: Using Morgan fingerprints (), the target’s similarity to analogs like 5k or AZ257 would depend on substituent fingerprints (e.g., bromophenyl vs. trimethoxyphenyl).

Implications for Drug Design

  • Bioactivity : The pyridin-3-yl carboxamide in the target may enhance hydrogen bonding with biological targets, as seen in kinase inhibitors .
  • Metabolic Stability : Bromine’s electronegativity could reduce oxidative metabolism compared to methoxy or acetylated analogs .
  • Solubility : Polar groups (e.g., pyridine in the target vs. morpholine in ) may improve aqueous solubility, critical for bioavailability .

Q & A

Q. Table 1: Representative Synthesis Conditions

Starting MaterialsConditionsYieldCharacterizationReference
Acetylacetic ester, 2-chlorobenzaldehyde, 3-amino-5-benzylthio-1,2,4-triazoleMicrowave (323 K, 30 min)67%¹H/¹³C NMR, X-ray
β-keto esters, 3-methoxyphenyl derivativesReflux in ethanol/DMF68–70%MS, elemental analysis

How can Design of Experiments (DoE) optimize synthetic protocols for higher efficiency?

Level: Advanced
Answer:
DoE integrates parameters like temperature, solvent polarity, and molar ratios to identify optimal conditions. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) allow precise control of reaction kinetics, improving reproducibility and reducing byproducts . Statistical modeling (e.g., ANOVA) can prioritize critical variables, such as microwave irradiation time or additive concentration, to maximize yield .

What characterization techniques validate the compound’s structural integrity?

Level: Basic
Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., furan-2-yl proton signals at δ 7.14–7.41 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 524–536) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 59.64% observed vs. 60.55% calculated) .
  • Melting point : Consistency with literature (e.g., 251.9–253.1°C) .

How to resolve contradictions between spectroscopic and elemental analysis data?

Level: Advanced
Answer:
Discrepancies may arise from impurities or hydration. Solutions include:

  • Recrystallization : Purify using ethanol/acetone to remove unreacted precursors .
  • X-ray crystallography : Definitive structural confirmation (e.g., planar bicyclic triazolopyrimidine system with 87.03° dihedral angles) .
  • Repeat analyses : Ensure consistency across multiple batches .

What advanced techniques elucidate crystallographic and intermolecular interactions?

Level: Advanced
Answer:
Single-crystal X-ray diffraction reveals:

  • Planarity : The triazolopyrimidine core deviates ≤0.034 Å from planarity.
  • Intermolecular interactions : π-π stacking between adjacent rings (centroid distances: 3.63–3.88 Å) stabilizes the crystal lattice .
  • Hydrogen bonding : NH groups form H-bonds with carbonyl oxygens, influencing solubility .

What biological activity assays are relevant for this compound?

Level: Basic
Answer:

  • In vitro kinase inhibition : Test mTOR inhibition using hepatocellular carcinoma cell lines (IC₅₀ values) .
  • SAR studies : Modify substituents (e.g., bromophenyl for hydrophobic interactions) to assess potency .

How do structural modifications impact bioactivity?

Level: Advanced
Answer:

  • Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP optimization) .
  • Bromophenyl vs. chlorophenyl : Bromine’s larger van der Waals radius improves target binding affinity but may reduce solubility .
  • Pyridin-3-yl carboxamide : Facilitates hydrogen bonding with kinase active sites .

What methodologies assess stability under physiological conditions?

Level: Advanced
Answer:

  • HPLC purity tracking : Monitor degradation at pH 7.4 and 37°C over 24–72 hours .
  • Mass spectrometry : Identify hydrolytic byproducts (e.g., cleavage of the furan ring) .
  • Circular dichroism (CD) : Detect conformational changes in solution .

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